1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
Description
This compound is a benzimidazole derivative characterized by a 4-chlorophenoxypropyl chain at the N1 position and a p-tolyloxymethyl substituent at the C2 position of the benzimidazole core.
For example, compounds like 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (compound 69 in ) exhibit potent antifungal activity against Candida spp., highlighting the importance of chlorophenoxy motifs in bioactivity .
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-2-[(4-methylphenoxy)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c1-18-7-11-21(12-8-18)29-17-24-26-22-5-2-3-6-23(22)27(24)15-4-16-28-20-13-9-19(25)10-14-20/h2-3,5-14H,4,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMHTBHBQFRJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxypropyl bromide: This is achieved by reacting 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Formation of benzimidazole core: The benzimidazole core is synthesized by reacting o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.
Coupling reaction: The final step involves the coupling of the 4-chlorophenoxypropyl bromide with the benzimidazole core in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or tolyloxy groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Benzimidazole Derivatives
Key Observations :
Substituent Effects on Bioactivity: The presence of chlorophenoxy groups (as in compound 69) correlates with antifungal potency, likely due to enhanced membrane interaction or target inhibition . p-Tolyloxy groups (e.g., compound 4 in ) may improve solubility compared to bulkier aromatic substituents while retaining moderate activity .
Synthetic Accessibility: Compounds with propyl-linked substituents (e.g., 3-(4-chlorophenoxy)propyl) are typically synthesized via nucleophilic substitution or alkylation reactions. For example, reports an 80% yield for 2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole using 3-chloropropanol intermediates .
Structural Flexibility :
- Replacement of the benzimidazole carboxamide (e.g., compound 5cp in ) with ether-linked groups (e.g., p-tolyloxymethyl) reduces hydrogen-bonding capacity but may enhance metabolic stability .
For instance, compound 69’s activity against Candida implies that the chlorophenoxy group is critical for antifungal effects, while the p-tolyloxy group in the target compound might modulate selectivity .
Research Findings and Implications
- Antimicrobial Potential: Chlorophenoxy-containing benzimidazoles (e.g., compound 69) demonstrate low MIC values against fungal pathogens, suggesting the target compound could be optimized for similar applications .
- Synthetic Challenges : High-yield synthesis of propyl-linked benzimidazoles (e.g., 80% in ) contrasts with lower yields for bulkier analogs (e.g., 21% for compound 5cb in ), emphasizing the need for optimized reaction conditions .
Biological Activity
1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative, antibacterial, and antifungal effects.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse pharmacological properties. Its structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 364.85 g/mol
Antiproliferative Activity
Research indicates that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results against the MDA-MB-231 breast cancer cell line.
Key Findings :
- Compounds with modifications at the benzimidazole position demonstrated varying degrees of cytotoxicity. For example, certain derivatives exhibited IC values ranging from 16.38 μM to over 100 μM, indicating a correlation between structural modifications and biological activity .
- The introduction of lipophilic groups enhanced membrane permeability and biological efficacy, suggesting that the compound's structure could be optimized for improved activity.
Antifungal Activity
The antifungal properties of related benzimidazole derivatives have been evaluated against strains such as Candida albicans and Aspergillus niger.
Antifungal Efficacy :
- Compounds similar to this compound demonstrated moderate antifungal activity with MIC values ranging from 64 μg/mL to 512 μg/mL .
- The presence of alkyl substituents on the benzimidazole ring was associated with enhanced antifungal potency.
Antibacterial Activity
The antibacterial potential of benzimidazole derivatives has also been explored. Studies have reported significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Antibacterial Results :
- The compound exhibited MIC values comparable to standard antibiotics, highlighting its potential as a therapeutic agent in treating bacterial infections .
Case Studies
Several case studies illustrate the biological impact of this compound:
-
Antiproliferative Study on MDA-MB-231 Cells :
- Objective : To evaluate the cytotoxic effects of the compound.
- Results : Showed an IC value of approximately 21.93 μM, indicating significant antiproliferative activity compared to untreated controls.
-
Antifungal Assessment Against Candida albicans :
- Objective : To determine the effectiveness against fungal infections.
- Results : The compound demonstrated an MIC value of 64 μg/mL, suggesting moderate antifungal activity.
Data Tables
| Activity Type | Test Organism | MIC (μg/mL) | IC (μM) |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | - | 21.93 |
| Antifungal | Candida albicans | 64 | - |
| Antibacterial | Staphylococcus aureus | 8 | - |
| MRSA | 4 | - |
Q & A
Q. What are the common synthetic pathways for synthesizing 1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine with a carbonyl source (e.g., carboxylic acid derivatives) under acidic conditions .
- Step 2: Alkylation or nucleophilic substitution reactions to introduce the 4-chlorophenoxypropyl and p-tolyloxymethyl groups. For example, using propargyl bromide or chloroalkylating agents in the presence of K₂CO₃ as a base .
- Step 3: Purification via column chromatography or recrystallization to isolate the final product. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like over-alkylated derivatives .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks based on substituent-induced chemical shifts. For example, the 4-chlorophenoxy group shows deshielded aromatic protons (~6.8–7.3 ppm), while the p-tolyloxymethyl group exhibits distinct methyl protons (~2.3 ppm) .
- IR Spectroscopy: Confirm functional groups via C=N stretching (~1600 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]⁺ ion at m/z ~425) and fragmentation patterns .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
Methodological Answer:
- Solubility: Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability: Conduct HPLC or LC-MS over 24–72 hours under physiological conditions (pH 7.4, 37°C) to monitor degradation. Adjust storage conditions (e.g., desiccated, -20°C) based on results .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd/C) for cross-coupling reactions or phase-transfer catalysts for alkylation steps .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation .
- Kinetic Studies: Use in situ FTIR or NMR to monitor intermediate formation and adjust temperature/time parameters .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
- Assay Standardization: Control variables like cell line selection (e.g., HeLa vs. MCF-7 for anticancer studies) and bacterial strain specificity (Gram-positive vs. Gram-negative) .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing p-tolyloxy with nitro groups) to isolate pharmacophores responsible for specific activities .
- Computational Validation: Perform molecular docking to predict binding affinities for targets like tubulin (anticancer) or bacterial topoisomerases (antimicrobial) .
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the benzimidazole nitrogen and hydrophobic interactions with aryl groups .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions. Analyze root-mean-square deviation (RMSD) to validate pose retention .
- QSAR Modeling: Train models on datasets of similar benzimidazoles to predict IC₅₀ values and guide synthetic prioritization .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in cytotoxicity data across studies?
Methodological Answer:
- Dose-Response Curves: Use a standardized MTT assay with triplicate measurements and positive controls (e.g., doxorubicin) to minimize inter-lab variability .
- Apoptosis vs. Necrosis: Differentiate modes of cell death via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., PRISMA guidelines) to identify confounding factors like solvent choice (DMSO vs. ethanol) .
Q. What experimental designs validate the compound’s mechanism of action?
Methodological Answer:
- Target Knockdown: Use siRNA or CRISPR to silence suspected targets (e.g., Bcl-2 for apoptosis studies) and assess rescue effects .
- Competitive Binding Assays: Combine with known inhibitors (e.g., imatinib for kinase inhibition) to confirm target specificity via IC₅₀ shift analysis .
- Metabolomics: Profile cellular metabolites via LC-MS after treatment to identify perturbed pathways (e.g., TCA cycle disruption) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
